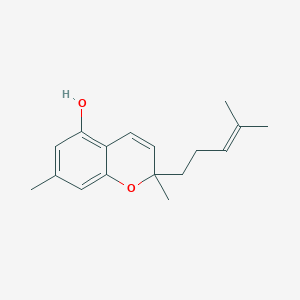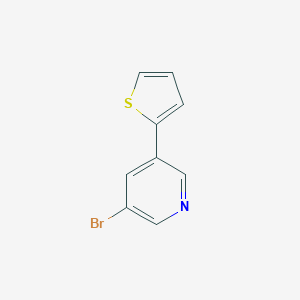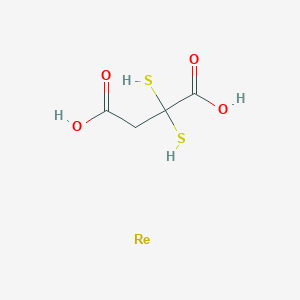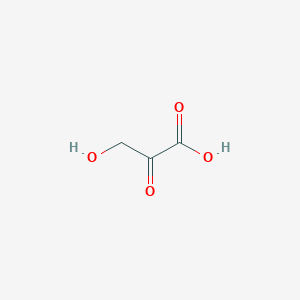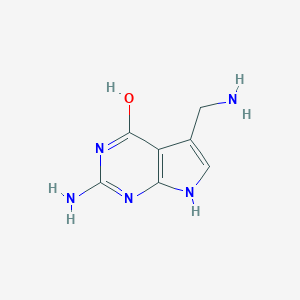
Linoleato de sodio
Descripción general
Descripción
El linolato de sodio, también conocido como linoleato de sodio, es una sal de sodio del ácido linoleico, un ácido graso poliinsaturado omega-6. Se encuentra comúnmente en aceites vegetales como el aceite de cártamo y es conocido por su excelente estabilidad térmica y biodegradabilidad. El linolato de sodio se usa ampliamente en diversas aplicaciones industriales, incluyendo como surfactante, emulsionante y agente de nucleación química.
Aplicaciones Científicas De Investigación
El linolato de sodio tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como surfactante y emulsionante en reacciones y formulaciones químicas.
Biología: Se estudia su papel en la estructura y función de la membrana celular.
Medicina: Se investiga su potencial propiedades antiinflamatorias y antioxidantes.
Mecanismo De Acción
El linolato de sodio ejerce sus efectos a través de varios mecanismos:
Propiedades Surfactantes: Reduce la tensión superficial, permitiendo una mejor mezcla y emulsificación de diferentes sustancias.
Agente de Nucleación: Promueve la cristalización al proporcionar sitios de nucleación, mejorando las propiedades térmicas y mecánicas de los polímeros.
Actividad Biológica: Interactúa con las membranas celulares, influyendo en la fluidez de la membrana y las vías de señalización.
Compuestos Similares:
Oleato de Sodio: Otra sal de sodio de un ácido graso, pero derivada del ácido oleico, un ácido graso omega-9.
Estearato de Sodio: Una sal de sodio del ácido esteárico, un ácido graso saturado.
Comparación:
Estabilidad Térmica: El linolato de sodio tiene una mejor estabilidad térmica en comparación con el oleato de sodio y el estearato de sodio.
Biodegradabilidad: Los tres compuestos son biodegradables, pero el linolato de sodio se deriva de un ácido graso poliinsaturado, lo que lo hace más susceptible a la oxidación.
Aplicaciones: El linolato de sodio se prefiere como agente de nucleación, mientras que el oleato de sodio y el estearato de sodio se utilizan comúnmente como surfactantes y emulsionantes en diferentes formulaciones.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Sodium linoleate interacts with various enzymes and proteins. For instance, Arachidonate 15 Lipoxygenase (15-LO) metabolizes linoleic acid, forming 9- and 13-hydroxyoctadecadienoic acid (HODE) . These interactions are crucial for the regulation of various biochemical reactions.
Cellular Effects
Sodium linoleate has been shown to influence cell function. For example, it has been used as a chemical nucleating agent to improve the crystallization behavior of materials during melting extrusion processing . This suggests that sodium linoleate can influence cellular processes and pathways.
Molecular Mechanism
The molecular mechanism of sodium linoleate involves its interaction with biomolecules and its impact on gene expression. For instance, it can promote the crystallization behavior of materials through an S N 2 reaction . This indicates that sodium linoleate can exert its effects at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium linoleate can change over time. For example, it has been observed that the autoxidation of sodium linoleate in protein solutions occurs with a considerable change in oxygen uptake over time .
Metabolic Pathways
Sodium linoleate is involved in linoleic acid metabolism, a critical metabolic pathway . It interacts with enzymes such as 15-LO and can influence metabolic flux or metabolite levels .
Transport and Distribution
It has been suggested that sodium linoleate can be used as a nucleating agent to improve the properties of certain composites .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El linolato de sodio se puede sintetizar neutralizando el ácido linoleico con hidróxido de sodio. La reacción típicamente involucra disolver el ácido linoleico en un solvente adecuado, como etanol, y luego agregar una solución acuosa de hidróxido de sodio. La mezcla se agita hasta que la reacción se completa, dando como resultado la formación de linolato de sodio y agua.
Métodos de Producción Industrial: En entornos industriales, el linolato de sodio se produce mediante un proceso de neutralización similar, pero a mayor escala. Las condiciones de reacción se optimizan para asegurar un alto rendimiento y pureza. El producto se purifica luego mediante procesos de filtración y secado para obtener un linolato de sodio de alta calidad adecuado para diversas aplicaciones.
Análisis De Reacciones Químicas
Tipos de Reacciones: El linolato de sodio experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: El linolato de sodio se puede oxidar para formar hidroperóxidos y otros productos de oxidación.
Reducción: Se puede reducir para formar sales de ácidos grasos saturados.
Sustitución: El linolato de sodio puede participar en reacciones de sustitución, donde el ion sodio es reemplazado por otros cationes.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y oxígeno. La reacción se lleva a cabo típicamente a temperaturas elevadas.
Reducción: Se utilizan agentes reductores como gas hidrógeno o hidruros metálicos bajo condiciones controladas.
Sustitución: Se pueden usar varias sales metálicas para reemplazar el ion sodio en el linolato de sodio.
Productos Principales Formados:
Oxidación: Hidroperóxidos, aldehídos y cetonas.
Reducción: Sales de ácidos grasos saturados.
Sustitución: Linolatos metálicos, dependiendo del catión sustituyente.
Comparación Con Compuestos Similares
Sodium Oleate: Another sodium salt of a fatty acid, but derived from oleic acid, an omega-9 fatty acid.
Sodium Stearate: A sodium salt of stearic acid, a saturated fatty acid.
Comparison:
Thermal Stability: Sodium linolate has better thermal stability compared to sodium oleate and sodium stearate.
Biodegradability: All three compounds are biodegradable, but sodium linolate is derived from a polyunsaturated fatty acid, making it more susceptible to oxidation.
Applications: Sodium linolate is preferred as a nucleating agent, while sodium oleate and sodium stearate are commonly used as surfactants and emulsifiers in different formulations.
Propiedades
| { "Design of the Synthesis Pathway": "Sodium linoleate can be synthesized by the saponification of linoleic acid with sodium hydroxide.", "Starting Materials": ["Linoleic acid", "Sodium hydroxide", "Water"], "Reaction": [ "Add linoleic acid to a round bottom flask", "Add sodium hydroxide to the flask", "Add water to the flask to dissolve the sodium hydroxide", "Heat the mixture under reflux for several hours", "Cool the mixture and acidify with hydrochloric acid", "Extract the resulting sodium linoleate with ether", "Wash the ether layer with water", "Dry the ether layer with anhydrous sodium sulfate", "Evaporate the ether to obtain pure sodium linoleate" ] } | |
Número CAS |
822-17-3 |
Fórmula molecular |
C18H32O2.Na C18H32NaO2 |
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
sodium;(9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C18H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);/b7-6-,10-9-; |
Clave InChI |
XDGBPYHYBRCREM-NBTZWHCOSA-N |
SMILES isomérico |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)O.[Na] |
SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)[O-].[Na+] |
SMILES canónico |
CCCCCC=CCC=CCCCCCCCC(=O)O.[Na] |
| 822-17-3 | |
Pictogramas |
Irritant |
Sinónimos |
Telfairic Acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does sodium linoleate exert its antitumor activity?
A1: Research suggests that sodium linoleate displays cytotoxicity against tumor cells. In a study using Ehrlich ascites tumor (EAT) cells, sodium linoleate demonstrated significant antitumor activity in vitro and in vivo, increasing the median survival time of treated mice and preventing tumor growth in a significant percentage of the treated group []. While the precise mechanism remains to be fully elucidated, the findings suggest a potential role for sodium linoleate in cancer therapy.
Q2: Does sodium linoleate influence hormonal responses in kidney cells?
A2: Studies on LLC-PK1L cells, a kidney-derived cell line, have shown that growing these cells in a defined medium supplemented with sodium linoleate, along with other nutrients and hormones, leads to a significant increase in the number of vasopressin receptors []. This suggests a potential role of sodium linoleate in regulating hormonal responsiveness in kidney cells.
Q3: Can sodium linoleate impact brain tissue?
A3: Research indicates that sodium linoleate, along with other polyunsaturated fatty acids, can induce edema in rat brain cortex slices []. This effect was specific to polyunsaturated fatty acids, as saturated fatty acids did not elicit the same response. This highlights a potential role of sodium linoleate in influencing brain tissue physiology.
Q4: What is the molecular formula and weight of sodium linoleate?
A4: The molecular formula of sodium linoleate is C18H31NaO2, and its molecular weight is 302.41 g/mol.
Q5: Is there spectroscopic data available for sodium linoleate?
A5: While specific spectroscopic data for sodium linoleate was not provided in the provided research abstracts, techniques such as infrared spectroscopy (FTIR) have been employed to study the surface interactions of sodium linoleate with minerals like calcite []. Additionally, UV-Vis spectroscopy has been used to investigate the stability of linoleic acid-protected gold nanoparticles synthesized using sodium linoleate [].
Q6: How does the presence of Tween 20 affect the oxidative stability of sodium linoleate?
A7: Studies revealed that the oxidative stability of sodium linoleate was slightly reduced in the presence of Tween 20 []. This suggests that the presence of Tween 20 may influence the oxidation process of sodium linoleate in aqueous solutions.
Q7: Can sodium linoleate act as a nucleating agent in composite materials?
A8: Research has explored the use of sodium linoleate as a nucleating agent to enhance the properties of polybutylene adipate terephthalate (PBAT)/CaCO3 composites []. This highlights the potential for sodium linoleate to modify the characteristics of polymer composites.
Q8: Have computational methods been applied to study sodium linoleate?
A9: While specific details on computational studies were not provided in the abstracts, molecular docking simulations were employed to investigate the binding interactions of benzothiazole-based thiazolidinones, which exhibited anti-inflammatory activity through lipoxygenase inhibition, with the enzyme's active site []. Similar computational approaches could be applied to study sodium linoleate.
Q9: How does the degree of unsaturation in fatty acids affect their interaction with pneumococci?
A10: Research on the bactericidal activity of unsaturated fatty acid soaps indicated that the intensity of their action on pneumococci is directly proportional to the degree of unsaturation []. Sodium linoleate and linolenate, possessing two and three double bonds respectively, exhibited more potent bactericidal activity compared to sodium oleate, which has one double bond.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


